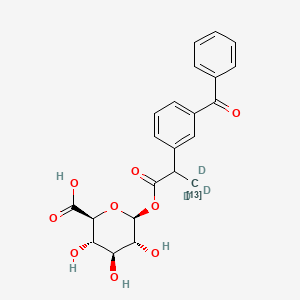
rac Ketoprofen-13C,d3 Acyl-b-D-glucuronide(Mixture of diastereomers)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
rac Ketoprofen-13C,d3 Acyl-b-D-glucuronide (Mixture of diastereomers) is a stable isotope-labeled compound. It is a metabolite of ketoprofen, a non-steroidal anti-inflammatory drug (NSAID). This compound is used in pharmaceutical toxicology and research to study the metabolism and pharmacokinetics of ketoprofen .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of rac Ketoprofen-13C,d3 Acyl-b-D-glucuronide involves the incorporation of stable isotopes, such as carbon-13 and deuterium, into the ketoprofen molecule. The synthetic route typically includes the esterification of ketoprofen with glucuronic acid derivatives under controlled conditions. The reaction conditions often involve the use of catalysts and specific temperature and pH settings to ensure the formation of the desired diastereomers .
Industrial Production Methods
Industrial production of rac Ketoprofen-13C,d3 Acyl-b-D-glucuronide follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and purification systems to obtain high-purity compounds. The production is carried out under stringent quality control measures to ensure consistency and reproducibility .
Análisis De Reacciones Químicas
Types of Reactions
rac Ketoprofen-13C,d3 Acyl-b-D-glucuronide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like hydroxide ions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols .
Aplicaciones Científicas De Investigación
rac Ketoprofen-13C,d3 Acyl-b-D-glucuronide is widely used in scientific research, including:
Chemistry: It is used to study the metabolic pathways and degradation products of ketoprofen.
Biology: It helps in understanding the biological effects and interactions of ketoprofen at the cellular level.
Medicine: It is used in pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion of ketoprofen.
Industry: It is used in the development and testing of new pharmaceutical formulations and drug delivery systems
Mecanismo De Acción
The mechanism of action of rac Ketoprofen-13C,d3 Acyl-b-D-glucuronide involves its metabolism into active and inactive metabolites. The molecular targets include cyclooxygenase enzymes (COX-1 and COX-2), which are involved in the inflammatory response. The compound inhibits these enzymes, reducing the production of prostaglandins and thereby alleviating inflammation and pain .
Comparación Con Compuestos Similares
Similar Compounds
Ketoprofen Acyl-b-D-glucuronide: Similar in structure but without the stable isotope labeling.
Ibuprofen Acyl-b-D-glucuronide: Another NSAID metabolite with similar pharmacokinetic properties.
Naproxen Acyl-b-D-glucuronide: A metabolite of naproxen, another NSAID with similar applications.
Uniqueness
rac Ketoprofen-13C,d3 Acyl-b-D-glucuronide is unique due to its stable isotope labeling, which allows for precise tracking and analysis in metabolic studies. This labeling provides valuable insights into the pharmacokinetics and dynamics of ketoprofen, making it a crucial tool in pharmaceutical research .
Propiedades
Fórmula molecular |
C22H22O9 |
|---|---|
Peso molecular |
434.4 g/mol |
Nombre IUPAC |
(2S,3S,4S,5R,6S)-6-[2-(3-benzoylphenyl)-3,3,3-trideuterio(313C)propanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C22H22O9/c1-11(13-8-5-9-14(10-13)15(23)12-6-3-2-4-7-12)21(29)31-22-18(26)16(24)17(25)19(30-22)20(27)28/h2-11,16-19,22,24-26H,1H3,(H,27,28)/t11?,16-,17-,18+,19-,22-/m0/s1/i1+1D3 |
Clave InChI |
PBTXSZZKPHBHMA-FEXXFAMHSA-N |
SMILES isomérico |
[2H][13C]([2H])([2H])C(C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O |
SMILES canónico |
CC(C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-Bromo-11-(1-methylpiperidin-4-yl)-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ol](/img/structure/B13839320.png)
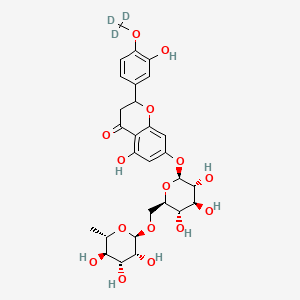

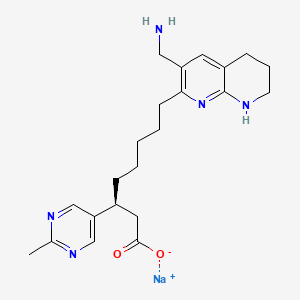
![Bis-N-[5-(4-Bromophenyl)-6-chloropyrimidin-4-yl]-N'-propylsulfuric Diamide](/img/structure/B13839335.png)
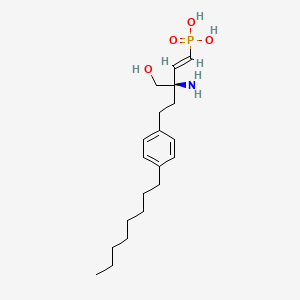

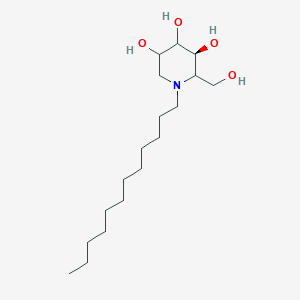
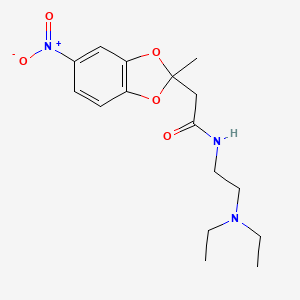

![(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[2-[3-[hydroxy(phenyl)methyl]phenyl]propanoyloxy]oxane-2-carboxylic acid](/img/structure/B13839359.png)

![2-[(2-Chlorophenyl)-beta-hydroxy-methyl]-4-[2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)ethoxy]-3-oxobutanoic Acid Ethyl Ester](/img/structure/B13839371.png)
![Methyl 2-(1-(2-chlorophenyl)-7-oxo-3-phenyl-4-(m-tolyl)-6,7-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-8(4H)-yl)acetate](/img/structure/B13839377.png)
